![molecular formula C22H20FN5O2S B2523213 N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-33-4](/img/structure/B2523213.png)

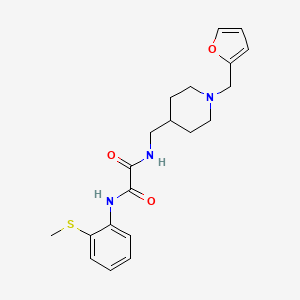

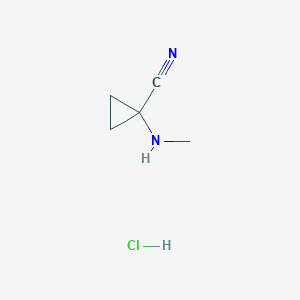

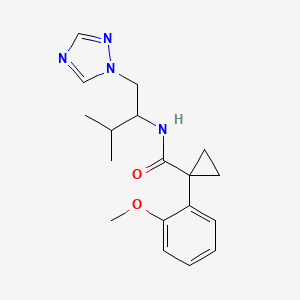

N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps that build upon the chemical structure of simpler precursors. In the case of N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, the synthesis would likely involve the formation of thiazole and triazole rings, which are common structural motifs in medicinal chemistry. The paper titled "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase" provides insight into the synthesis of related thiazole-containing compounds. These compounds were synthesized and evaluated for their inhibitory activity against kynurenine 3-hydroxylase, with some showing high affinity for the enzyme . Although the exact synthesis of the compound is not detailed, the methodologies described in this paper could be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of thiazolo[3,2-b][1,2,4]triazol-6-yl and 2-ethylphenyl groups. These structural features are indicative of a molecule with potential biological activity, as evidenced by the related structures studied in the provided papers. The thiazole and triazole rings are known for their presence in various biologically active compounds, and their incorporation into a single molecule could result in unique chemical properties and biological activities. The molecular structure analysis would focus on the interactions between these rings and potential biological targets, as well as the overall conformation and electronic distribution within the molecule.

Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions based on the functional groups present in its structure. For instance, the oxalamide moiety could be involved in hydrogen bonding, which may be crucial for its biological activity. The thiazole and triazole rings could participate in electrophilic substitution reactions or act as ligands in coordination chemistry. The paper on the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters provides a glimpse into the types of reactions that sulfur-containing heterocycles can undergo, such as dehydrogenation and cyclization . These reactions are relevant for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would include its solubility in various solvents, melting point, boiling point, and stability under different conditions. These properties are essential for determining the compound's suitability for use in different environments, such as in vivo or in vitro studies. The presence of aromatic rings and heteroatoms would influence its lipophilicity, which is an important factor in drug absorption and distribution. The papers provided do not directly discuss the physical and chemical properties of the specific compound , but the properties of similar compounds can provide a basis for predicting its behavior.

Scientific Research Applications

Microwave-assisted Synthesis for Biological Activities

Microwave-assisted synthesis techniques have been applied to create hybrid molecules containing thiazolo[3,2-b][1,2,4]triazole components, which demonstrate significant antimicrobial, antilipase, and antiurease activities. This suggests potential applications in developing new antimicrobial agents and in studying enzyme inhibition mechanisms (Başoğlu et al., 2013).

Structural Analyses for Cytotoxic Agents

Structural analysis and synthesis of compounds with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole frameworks have been undertaken to explore their cytotoxic properties, indicating potential applications in cancer research and drug development (Gündoğdu et al., 2017).

Celecoxib Derivatives for Multiple Biological Activities

Research on celecoxib derivatives incorporating the thiazolo[3,2-b][1,2,4]triazole moiety has revealed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underscoring the versatility of these compounds in addressing various pathological conditions (Küçükgüzel et al., 2013).

Compulsive Food Consumption Study

The study of orexin-1 receptor mechanisms in relation to compounds similar to N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has provided insights into compulsive food consumption, suggesting potential therapeutic applications for eating disorders (Piccoli et al., 2012).

Protective Effects on Ethanol-induced Oxidative Stress

The protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver point to potential applications in preventing or ameliorating oxidative stress-related conditions (Aktay et al., 2005).

Future Directions

Mechanism of Action

Target of Action

The primary targets of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide are phytopathogenic fungi . These fungi are among the most destructive plant parasites and cause enormous damage to food crops, resulting in a decline in the quality and quantity of agricultural products .

Mode of Action

N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide interacts with its targets by disrupting membrane integrity . The compound affects mycelial growth, and the higher the concentration of the compound, the greater the disruption of membrane integrity .

Biochemical Pathways

The affected biochemical pathway involves the disruption of the fungal cell membrane, which leads to the inhibition of mycelial growth . This disruption can lead to the leakage of intracellular contents, causing cell death .

Pharmacokinetics

The compound’s effectiveness against phytopathogenic fungi suggests that it is well-absorbed and distributed within the fungal cells .

Result of Action

The result of the action of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is the inhibition of mycelial growth in phytopathogenic fungi . This leads to a reduction in the damage caused by these fungi to agricultural crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide. Factors such as temperature, pH, and moisture levels can affect the compound’s stability and efficacy . .

properties

IUPAC Name |

N'-(2-ethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2S/c1-2-14-5-3-4-6-18(14)25-21(30)20(29)24-12-11-17-13-31-22-26-19(27-28(17)22)15-7-9-16(23)10-8-15/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSGYWCPXQJAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-3-carbonitrile](/img/structure/B2523130.png)

![6-benzyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2523133.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)-4-methylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2523137.png)

![Ethyl 5-methyl-2-[3-(morpholin-4-yl)propanamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2523138.png)

![4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2523140.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2523141.png)

![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)

![Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride](/img/structure/B2523149.png)